Sal003

Übersicht

Beschreibung

Sal003 ist ein potenter, spezifischer und zellgängiger Inhibitor der eukaryotischen Translationsinitiationsfaktor 2α (eIF2α) Phosphatase. Es ist ein Derivat von Salubrinal mit verbesserter Wasserlöslichkeit . This compound wurde in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle von eIF2α in verschiedenen zellulären Prozessen zu untersuchen, darunter Apoptose und Gedächtnisbildung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Reaktion von 3-Phenyl-N-(2,2,2-trichlor-1-((4-chlorphenyl)amino)carbonothioyl)amino)ethyl)acrylamid mit verschiedenen Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperatur- und pH-Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Die Verbindung wird typischerweise in Pulverform hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sal003 is synthesized through a multi-step chemical process. The synthesis involves the reaction of 3-phenyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide with various reagents under controlled conditions . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sal003 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zu reduzierten Formen von this compound führt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie DMSO . Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Reaktionszeit, werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zu diesen Produkten gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Sal003 has been investigated across several domains, including:

- Cellular Biology : this compound has been used to study the role of eIF2α in cellular processes such as apoptosis and memory formation. Its ability to inhibit apoptosis makes it a valuable tool in research focused on cell survival mechanisms under stress conditions .

- Neuroscience : Research indicates that this compound can affect memory consolidation and retrieval processes. For instance, in vivo studies demonstrated that infusions of this compound into specific brain regions disrupted the reconsolidation of drug-associated memories, suggesting its potential in treating addiction-related disorders .

- Orthopedic Medicine : A significant application of this compound is in the management of intervertebral disc degeneration (IVDD). Studies have shown that this compound alleviates IVDD by inhibiting apoptosis and extracellular matrix degradation through ER stress modulation. This effect was observed in both cell culture models and rat models of IVDD, where treatment with this compound resulted in improved disc health and reduced degeneration markers .

Case Study 1: Intervertebral Disc Degeneration

- Objective : To evaluate the protective effects of this compound against IVDD.

- Methodology : Thapsigargin-stimulated rat nucleus pulposus cells were treated with varying concentrations of this compound. Additionally, a needle puncture-induced IVDD rat model was utilized.

- Findings : this compound significantly inhibited apoptosis and extracellular matrix degradation in nucleus pulposus cells. In vivo results showed improved degeneration scores in treated rats compared to controls, highlighting this compound's potential as a therapeutic agent for IVDD management .

| Treatment Group | Apoptosis Rate (%) | Matrix Degradation Score |

|---|---|---|

| Control | 45 | 7 |

| This compound (5 µM) | 20 | 3 |

| This compound (10 µM) | 15 | 2 |

Case Study 2: Memory Reconsolidation

- Objective : To investigate the effects of this compound on memory processes related to drug addiction.

- Methodology : Mice underwent conditioned place preference tests followed by intra-basolateral amygdala infusions of this compound.

- Findings : The administration of this compound post-retrieval significantly suppressed drug-paired stimulus-induced cravings, indicating its potential utility in addiction therapy .

| Condition | Craving Response Score (0-10) |

|---|---|

| Control | 8 |

| This compound | 3 |

Wirkmechanismus

Sal003 exerts its effects by inhibiting the dephosphorylation of eIF2α, a key regulator of protein synthesis . By preventing the dephosphorylation of eIF2α, this compound increases the phosphorylation levels of eIF2α, leading to the inhibition of protein synthesis and the induction of apoptosis . The molecular targets of this compound include eIF2α phosphatase and various signaling pathways involved in protein synthesis and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Sal003 ähnelt anderen eIF2α-Phosphatase-Inhibitoren wie Salubrinal . This compound hat eine verbesserte Wasserlöslichkeit und eine höhere Potenz im Vergleich zu Salubrinal . Weitere ähnliche Verbindungen sind:

Salubrinal: Ein weniger potenter und weniger löslicher eIF2α-Phosphatase-Inhibitor.

C10: Ein neuartiges Analogon von this compound mit erhöhter Potenz bei niedrigeren Konzentrationen.

Die Einzigartigkeit von this compound liegt in seiner verbesserten Löslichkeit und höheren Potenz, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

SAL003, a derivative of salubrinal, is a selective inhibitor of the eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation. This compound has garnered attention in various fields of biological research due to its ability to modulate the integrated stress response (ISR) and its potential therapeutic applications, particularly in cancer treatment and neurobiology.

This compound functions by inhibiting the phosphatase activity that dephosphorylates eIF2α, leading to increased levels of phosphorylated eIF2α (eIF2α-P). This modulation can trigger various cellular responses, including apoptosis or survival, depending on the context and concentration used. The activation of ISR through this compound has been shown to have significant implications in both normal and diseased cells.

Effects on Cell Lines

-

Keratoconus Fibroblasts :

- In studies involving keratoconus (KC) fibroblasts, this compound treatment resulted in a 39.8% decrease in hydroxyproline production in serum-free conditions and a 55.13% decrease under serum-containing conditions compared to control groups. This suggests a reduction in collagen production, which is critical for corneal health .

- The compound also caused a 2.4-fold increase in eIF2α phosphorylation and a 30-fold increase in ATF4 expression, indicating robust activation of the ISR pathway .

-

HER2+ Cancer Cells :

- In HER2-positive breast cancer models, this compound enhanced the efficacy of Trastuzumab, a standard treatment for these cancers. Co-treatment with this compound significantly inhibited colony formation in resistant cancer cell lines and patient-derived xenografts .

- The compound's ability to increase eIF2α-P levels correlated with improved outcomes in tumor progression and overall survival for patients undergoing Trastuzumab therapy .

Neurobiological Effects

In neurobiology, this compound has been shown to disrupt memory reconsolidation processes. For instance, its application immediately after memory retrieval led to significant reductions in drug-seeking behaviors associated with morphine and cocaine addiction. This effect highlights this compound's potential as a therapeutic agent in treating substance use disorders by targeting memory reconsolidation pathways .

Summary of Biological Effects

| Cell Type | Treatment Concentration | Hydroxyproline Decrease (%) | eIF2α Phosphorylation Increase (Fold) | ATF4 Expression Increase (Fold) |

|---|---|---|---|---|

| Keratoconus Fibroblasts | 2.5 µM | 39.8 (LGSF), 55.13 (FBS) | 2.4 | >30 |

| HER2+ Breast Cancer | Varies | Significant inhibition | Increased with Trastuzumab co-treatment | Enhanced with Trastuzumab |

Case Studies

-

Keratoconus Study :

- Investigated the effects of this compound on collagen production and ISR activation in KC fibroblasts.

- Results indicated significant downregulation of collagen synthesis upon this compound treatment, suggesting potential applications in managing corneal diseases.

-

HER2+ Cancer Treatment :

- Explored the synergistic effects of this compound with Trastuzumab on HER2-positive tumors.

- Findings demonstrated that this compound not only enhanced the anti-tumor effects but also improved patient prognoses based on increased eIF2α-P levels.

Eigenschaften

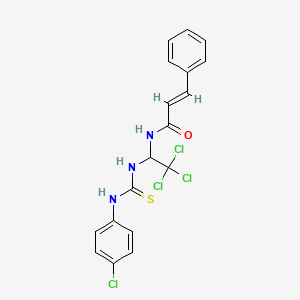

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBASWNLOIQML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164470-53-4, 301359-91-1 | |

| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sal003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.